
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester is a chemical compound with the molecular formula C7H16FO3P. This compound is known for its unique structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester typically involves the reaction of methylphosphonic dichloride with 2-hydroxy-1,1,2-trimethylpropanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydrogen fluoride to replace the chlorine atoms with fluorine, yielding the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonofluoridic acid derivatives.
Applications De Recherche Scientifique
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phosphonofluoridic acid, methyl-, 2-hydroxy-1,1,2-trimethylpropyl ester can be compared with other similar compounds, such as:
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of the 2-hydroxy-1,1,2-trimethylpropyl group.
Sarin: A well-known organophosphorus compound with a similar phosphonofluoridic acid structure but different substituents.
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Another similar compound with a cycloheptyl group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological effects.
Propriétés
Numéro CAS |
115792-08-0 |
|---|---|
Formule moléculaire |
C7H16FO3P |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
3-[fluoro(methyl)phosphoryl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C7H16FO3P/c1-6(2,9)7(3,4)11-12(5,8)10/h9H,1-5H3 |
Clé InChI |
QRTSTIDULHNWGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)OP(=O)(C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


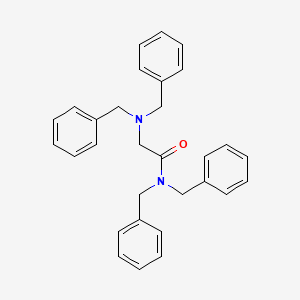
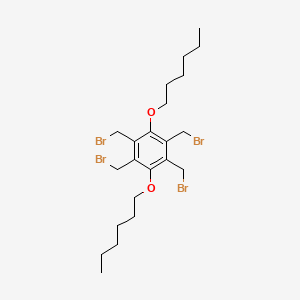

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)


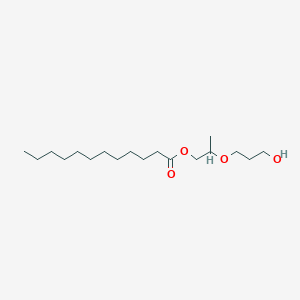
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
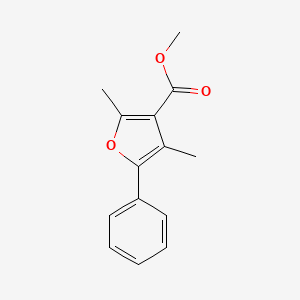
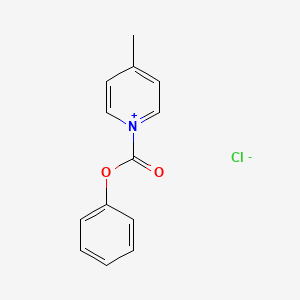
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
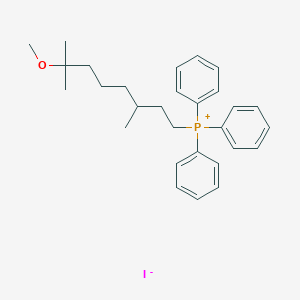
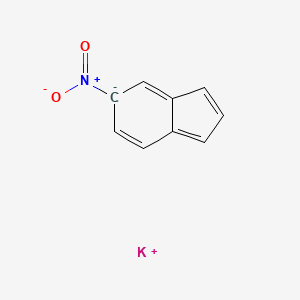
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
